molecular formula C18H14F2N2O2S B2998615 4-acetyl-N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868371-41-9

4-acetyl-N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2998615
CAS No.: 868371-41-9
M. Wt: 360.38
InChI Key: LTVJFMYVAFKTEK-UZYVYHOESA-N
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Description

4-Acetyl-N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a benzothiazole ring system with specific substituents. The benzamide moiety is substituted with a 4-acetyl group, while the benzothiazolylidene ring is modified with 3-ethyl and 4,6-difluoro groups. The (2Z)-configuration of the benzothiazolylidene moiety is critical for maintaining planar geometry, which influences intermolecular interactions such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

4-acetyl-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2S/c1-3-22-16-14(20)8-13(19)9-15(16)25-18(22)21-17(24)12-6-4-11(5-7-12)10(2)23/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVJFMYVAFKTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of benzoic acids and amines under specific conditions . One efficient method includes the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and high-yielding pathway . The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the formation of the benzamide structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-acetyl-N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetyl-N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it effective in various biological systems .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzamide/Benzothiazole) Molecular Weight (g/mol) Key Functional Groups Biological Activity (Inferred/Reported)
Target Compound 4-acetyl / 3-ethyl, 4,6-difluoro 394.38* Acetyl, fluoro, ethyl Potential enzyme inhibition
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide 2-nitro / 3-ethyl, 4,6-difluoro 363.34 Nitro, fluoro, ethyl Undisclosed (structural analogue)
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide 4-fluoro / thienylidene, methyl 356.36 Fluoro, methyl, thienyl Crystallographically characterized
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide 4-methoxy, sulfonamide / 6-methyl 336.40 Methoxy, sulfonamide 11β-HSD1 inhibition, antidiabetic

*Calculated based on molecular formula C₁₈H₁₅F₂N₂O₂S.

Key Observations :

  • Electron-Withdrawing vs. This could influence binding affinity in enzyme inhibition.
  • Fluorine Substitution: The 4,6-difluoro substitution on the benzothiazole ring (target compound and ) improves metabolic stability and lipophilicity (higher XLogP3 values) compared to non-fluorinated analogues .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic data reveal that benzothiazolylidene derivatives often exhibit planar geometries stabilized by intramolecular hydrogen bonds. For example:

  • The target compound’s structural analogue in forms an R₂²(8) hydrogen-bonding motif via N–H⋯N and C–H⋯O interactions, enhancing crystal packing stability.
  • In contrast, the thienylidene derivative shows weaker C–H⋯F interactions due to fluorine substituents, resulting in less dense packing.

Biological Activity

The compound 4-acetyl-N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS No: 868371-41-9) is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C18H14F2N2O2S
  • Molecular Weight : 348.38 g/mol
  • Functional Groups : Acetyl group, difluorobenzothiazole moiety

This compound's unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against various pathogens:

CompoundTarget BacteriaMIC (mg/ml)Reference
11aE. coli0.10
11bS. aureus0.15

These findings suggest that the presence of halogen substituents enhances antibacterial efficacy through better receptor binding and inhibition of key bacterial enzymes like DNA gyrase.

Neuroprotective Effects

In silico studies have indicated that benzothiazole derivatives exhibit neuroprotective activity , particularly in the context of neurodegenerative diseases like Alzheimer's disease. These compounds can inhibit acetylcholinesterase (AChE), which is crucial for reducing amyloid-beta aggregation:

CompoundAChE InhibitionAβ Aggregation InhibitionReference
3tModerateStrong
3fHighModerate

Such multitarget activity positions these compounds as potential candidates for developing therapies aimed at neurodegenerative disorders.

Cytotoxicity Studies

While exploring the therapeutic potential of this compound, it is essential to consider its cytotoxic effects. Studies have shown varying degrees of cytotoxicity against cancer cell lines:

Cell LineIC50 (µM)Reference
PC12>50
MCF725

The cytotoxic effects indicate that while some derivatives may be effective against cancer cells, they may also exhibit toxicity at higher concentrations.

The mechanisms underlying the biological activities of benzothiazole derivatives typically involve:

  • Inhibition of Enzymatic Activity : Compounds like 4-acetyl-N-(3-ethyl-4,6-difluoro-benzothiazol)benzamide inhibit enzymes such as AChE and DNA gyrase.
  • Antioxidant Properties : Many benzothiazole derivatives possess antioxidant capabilities that help mitigate oxidative stress in cells.
  • Receptor Binding : The structural features of these compounds enhance their ability to bind to biological receptors effectively.

Case Studies and Research Findings

Several research studies have documented the efficacy of benzothiazole derivatives in various biological contexts:

  • Antibacterial Evaluation : A study demonstrated that specific benzothiazole derivatives exhibited comparable antibacterial activity to standard antibiotics against Pseudomonas aeruginosa and Escherichia coli .
  • Neuroprotective Studies : Research indicated that certain derivatives could effectively prevent amyloid-beta aggregation in vitro, suggesting a promising avenue for Alzheimer's treatment .
  • Cytotoxicity Assessments : Evaluations showed that while some compounds displayed significant anticancer activities in vitro, they also exhibited cytotoxic effects on normal cells at elevated concentrations .

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